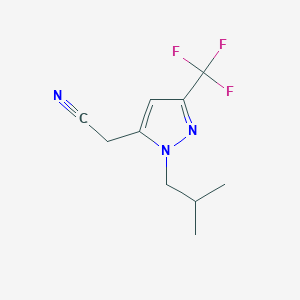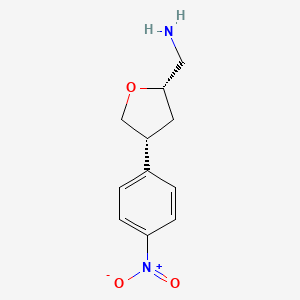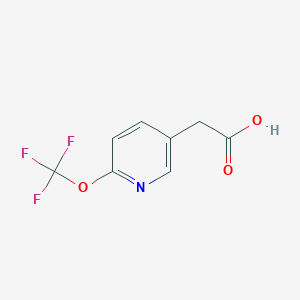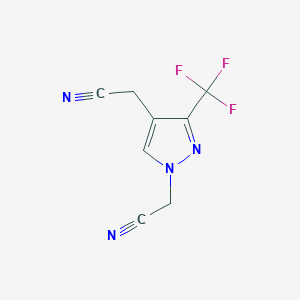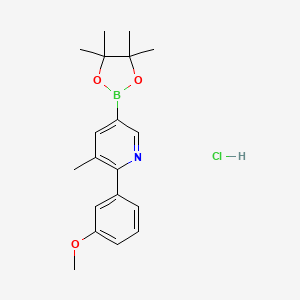
2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride is an organic compound that features a pyridine ring substituted with a methoxyphenyl group, a methyl group, and a dioxaborolane group
Preparation Methods
The synthesis of 2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride typically involves nucleophilic substitution and amidation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes for detecting specific biomolecules.
Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug delivery systems. The methoxyphenyl group contributes to the compound’s stability and reactivity, enhancing its overall efficacy in different applications .
Comparison with Similar Compounds
Similar compounds to 2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride include:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane group but lacks the pyridine and methoxyphenyl groups, making it less versatile in certain applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound has a similar borate structure but includes a sulfonamide group, which can alter its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and versatility for various scientific and industrial applications.
Properties
Molecular Formula |
C19H25BClNO3 |
|---|---|
Molecular Weight |
361.7 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C19H24BNO3.ClH/c1-13-10-15(20-23-18(2,3)19(4,5)24-20)12-21-17(13)14-8-7-9-16(11-14)22-6;/h7-12H,1-6H3;1H |
InChI Key |
VGEVITYSAUZKOR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3=CC(=CC=C3)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dibromo[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13344296.png)
![3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)

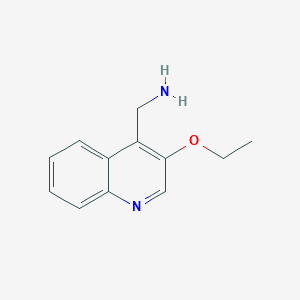
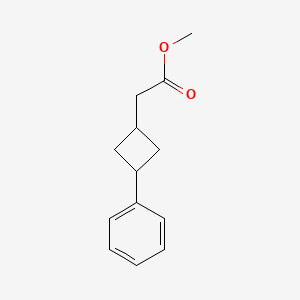
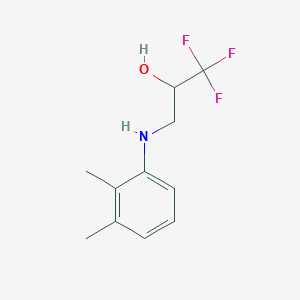
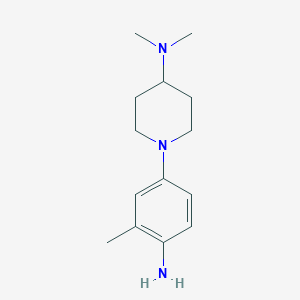
![(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one](/img/structure/B13344354.png)
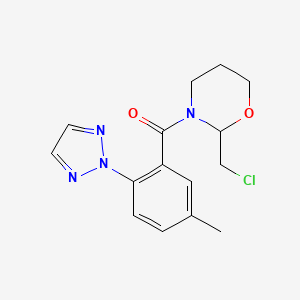
![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
